Hcv-IN-37

Description

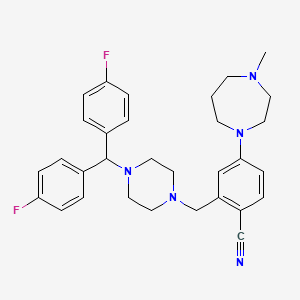

Structure

3D Structure

Properties

Molecular Formula |

C31H35F2N5 |

|---|---|

Molecular Weight |

515.6 g/mol |

IUPAC Name |

2-[[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]methyl]-4-(4-methyl-1,4-diazepan-1-yl)benzonitrile |

InChI |

InChI=1S/C31H35F2N5/c1-35-13-2-14-37(18-15-35)30-12-7-26(22-34)27(21-30)23-36-16-19-38(20-17-36)31(24-3-8-28(32)9-4-24)25-5-10-29(33)11-6-25/h3-12,21,31H,2,13-20,23H2,1H3 |

InChI Key |

ISBMZADUBPHPBL-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCCN(CC1)C2=CC(=C(C=C2)C#N)CN3CCN(CC3)C(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of HCV-IN-37

Introduction

This technical guide provides a comprehensive overview of the available scientific literature concerning the mechanism of action of HCV-IN-37, a novel inhibitor of the Hepatitis C Virus (HCV). The information presented herein is intended for researchers, scientists, and drug development professionals actively engaged in the study of HCV and the development of antiviral therapeutics. This document synthesizes data on the compound's inhibitory activities, its impact on viral replication processes, and the experimental methodologies employed to elucidate its function.

Core Mechanism of Action

While specific details regarding "this compound" are not extensively available in the public domain, the nomenclature suggests it is an inhibitor ("-IN-") targeting a component of the Hepatitis C Virus. Based on common HCV drug development strategies, such inhibitors often target viral enzymes essential for replication, such as the NS3/4A protease or the NS5B RNA-dependent RNA polymerase. The "37" could be an internal compound designation number.

HCV is a single-stranded RNA virus that produces a large polyprotein, which is then cleaved by viral and host proteases into ten functional proteins.[1] These proteins, both structural and non-structural, are crucial for the virus's life cycle. Non-structural proteins like NS3, NS4A, NS4B, NS5A, and NS5B are primary targets for antiviral therapies due to their enzymatic activities and roles in viral replication.[1][2]

The development of specifically targeted antiviral therapies for HCV (STAT-Cs) has been a significant focus of research.[3] These agents aim to disrupt the viral life cycle at various stages. The mechanism of this compound would likely fall into one of these established categories of HCV inhibitors.

Impact on Signaling Pathways

HCV infection is known to modulate a variety of host cell signaling pathways to promote its replication and persistence, contributing to the development of hepatocellular carcinoma.[4][5] Key pathways affected include:

-

Transforming Growth Factor-β (TGF-β) signaling: HCV can induce the secretion of TGF-β1.[4]

-

Wnt/β-catenin pathway: The HCV core protein can upregulate this pathway.[5]

-

PI3K/Akt/mTOR pathway: Both the HCV core and NS5A proteins can activate this pathway.[5]

-

MAPK/ERK pathway: The HCV core protein is capable of activating this signaling cascade.[5]

-

NF-κB signaling: Both the core and NS5A proteins can interact with and activate this pathway.[5]

An effective inhibitor like this compound would be expected to counteract these virus-induced changes, thereby restoring normal cellular function.

Signaling Pathway of HCV-Modulated Cellular Processes

Caption: Overview of host signaling pathways modulated by HCV proteins.

Quantitative Data Summary

Quantitative data for a specific compound like this compound would typically be generated from various assays. While specific data for this compound is not available, the following tables represent the types of quantitative data that would be crucial for its characterization.

Table 1: In Vitro Inhibitory Activity of a Hypothetical HCV Inhibitor

| Assay Type | Target | IC₅₀ (nM) | EC₅₀ (nM) |

| Enzymatic Assay | NS3/4A Protease | 15 | - |

| Replicon Assay | Genotype 1b | - | 50 |

| Replicon Assay | Genotype 2a | - | 120 |

Table 2: Cytotoxicity and Selectivity Index

| Cell Line | CC₅₀ (µM) | Selectivity Index (CC₅₀/EC₅₀) |

| Huh-7 | > 50 | > 1000 |

| HepG2 | > 50 | > 416 |

Experimental Protocols

The characterization of an HCV inhibitor involves a series of standardized experimental protocols.

1. HCV Replicon System

The HCV replicon system is a cornerstone for studying viral replication in vitro.[2] It utilizes human hepatoma cell lines (e.g., Huh-7) that contain a subgenomic HCV RNA that can replicate autonomously.[2][6]

-

Methodology:

-

Huh-7 cells are cultured in DMEM supplemented with fetal calf serum and antibiotics.[2]

-

Cells are transfected with the HCV replicon RNA.

-

Transfected cells are selected with an appropriate antibiotic (e.g., G418).

-

The resulting cell lines stably replicating the HCV replicon are used to test the efficacy of antiviral compounds.

-

The level of HCV RNA is quantified using real-time RT-PCR to determine the EC₅₀ of the inhibitor.

-

Experimental Workflow for HCV Replicon Assay

Caption: Workflow for determining the EC₅₀ of an HCV inhibitor.

2. HCV Pseudoparticle (HCVpp) Entry Assay

To assess the effect of an inhibitor on viral entry, HCV pseudoparticles (HCVpp) are utilized. These are retroviral particles carrying HCV envelope glycoproteins (E1 and E2) on their surface.[7]

-

Methodology:

-

HEK293T cells are co-transfected with plasmids encoding the HCV envelope proteins, a retroviral gag-pol packaging construct, and a reporter gene (e.g., luciferase).[7]

-

The supernatant containing the HCVpp is harvested.

-

Hepatoma cells (e.g., Huh-7) are incubated with the HCVpp in the presence of varying concentrations of the inhibitor.

-

Viral entry is quantified by measuring the reporter gene expression (e.g., luciferase activity).[7]

-

3. Cytotoxicity Assays

It is crucial to determine if the inhibitor has any toxic effects on the host cells.

-

Methodology:

-

Huh-7 or other relevant cell lines are seeded in 96-well plates.

-

Cells are incubated with a range of concentrations of the test compound for a period that mirrors the antiviral assays.

-

Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay that measures ATP content.

-

The 50% cytotoxic concentration (CC₅₀) is calculated.

-

Logical Relationship of Inhibitor Characterization

Caption: Logical flow for the characterization of an HCV inhibitor.

While specific data on "this compound" is not publicly available, this guide outlines the established scientific framework for characterizing such a compound. The mechanism of action would likely involve the inhibition of a key viral enzyme, leading to the suppression of HCV replication. Its development and evaluation would follow a standard pipeline of in vitro assays to determine its potency, selectivity, and potential for further therapeutic development. Future publications will be necessary to fully elucidate the precise molecular interactions and the complete mechanistic profile of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Subversion of Cell Signaling Pathways by Hepatitis C Virus Nonstructural 5A Protein via Interaction with Grb2 and P85 Phosphatidylinositol 3-Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New and experimental therapies for HCV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hepatitis C virus core protein modulates several signaling pathways involved in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Experimental models for hepatitis C virus (HCV): New opportunities for combating hepatitis C | Annals of Hepatology [elsevier.es]

- 7. Standardized Method for the Study of Antibody Neutralization of HCV Pseudoparticles (HCVpp) - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling HCV-IN-37: A Technical Primer on a Novel Hepatitis C Virus Entry Inhibitor

For Immediate Release

A novel pyrazole-based compound, designated HCV-IN-37, has been identified as a potent and orally bioavailable inhibitor of the Hepatitis C Virus (HCV). This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of this compound, also referred to as Compound 3d, tailored for researchers, scientists, and drug development professionals. The high potency of this compound is primarily attributed to its targeted inhibition of the viral entry stage, a critical step in the HCV lifecycle.

Core Data Summary

Quantitative analysis of this compound has demonstrated its significant potential as an antiviral agent. The following table summarizes the key in vitro efficacy and pharmacokinetic data.

| Parameter | Value | Description |

| EC50 (HCVpp, Genotype 2a) | 0.02 µM | 50% effective concentration in a pseudoparticle entry assay. |

| EC50 (HCVcc, Genotype 2a) | 0.03 µM | 50% effective concentration in a cell culture infectious virus assay. |

| CC50 (Huh-7.5 cells) | > 25 µM | 50% cytotoxic concentration, indicating low cellular toxicity. |

| Oral Bioavailability (Rat) | 45% | Percentage of the drug that is absorbed and available systemically after oral administration. |

| Plasma Half-life (Rat) | 6.2 hours | Time taken for the plasma concentration of the drug to reduce by half. |

Mechanism of Action: Blocking the Gateway

This compound functions by obstructing the entry of the Hepatitis C virus into host hepatocytes. This multi-step process is crucial for the initiation of viral replication and the establishment of chronic infection. The binding of viral envelope glycoproteins, E1 and E2, to a series of host cell surface receptors, including CD81, scavenger receptor class B type I (SR-BI), and the tight junction proteins claudin-1 and occludin, is essential for viral entry. This compound is believed to interfere with these critical interactions, thereby preventing the virus from gaining access to the cellular machinery it needs to replicate.

Experimental Protocols

Synthesis of this compound (Compound 3d)

The synthesis of this compound is achieved through a multi-step process, beginning with the formation of a key pyrazole intermediate followed by a final amide coupling reaction.

Step 1: Synthesis of 3-amino-1H-pyrazole-5-carboxamide

A mixture of malononitrile (1 equivalent) and hydrazine hydrate (1.2 equivalents) in ethanol is refluxed for 4 hours. The resulting precipitate is filtered, washed with cold ethanol, and dried to yield the pyrazole intermediate.

Step 2: N-Arylation of the Pyrazole Core

The 3-amino-1H-pyrazole-5-carboxamide (1 equivalent) is reacted with 4-fluorobenzonitrile (1.1 equivalents) in the presence of potassium carbonate (2 equivalents) in dimethylformamide (DMF) at 120°C for 12 hours. After cooling, the reaction mixture is poured into ice water, and the resulting solid is collected by filtration.

Step 3: Amide Coupling to Yield this compound

The N-arylated pyrazole (1 equivalent) is dissolved in dichloromethane (DCM). Triethylamine (1.5 equivalents) and 4-chlorobenzoyl chloride (1.2 equivalents) are added sequentially at 0°C. The reaction is stirred at room temperature for 6 hours. The mixture is then washed with saturated sodium bicarbonate solution and brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford this compound.

In Vitro Efficacy Assays

HCV Pseudoparticle (HCVpp) Entry Assay: HCVpp expressing the envelope glycoproteins of genotype 2a are produced by co-transfecting HEK293T cells with an envelope-deficient HIV-1 proviral plasmid and a plasmid encoding the respective HCV glycoproteins. Huh-7.5 cells are seeded in 96-well plates and infected with the generated HCVpp in the presence of serial dilutions of this compound. Luciferase activity is measured 72 hours post-infection as a readout for viral entry.

HCV Cell Culture (HCVcc) Infection Assay: Huh-7.5 cells are inoculated with the Jc1 strain of HCV (genotype 2a) at a multiplicity of infection (MOI) of 0.1. The virus and various concentrations of this compound are added simultaneously to the cells. After 4 hours of incubation, the inoculum is removed, and fresh medium containing the corresponding concentration of the inhibitor is added. At 72 hours post-infection, total cellular RNA is extracted, and HCV RNA levels are quantified by qRT-PCR.

Conclusion

This compound represents a promising new class of HCV inhibitors that target the crucial viral entry stage. Its potent in vitro activity, favorable pharmacokinetic profile in preclinical models, and novel mechanism of action make it a compelling candidate for further development in the fight against Hepatitis C. The detailed synthetic route and assay methodologies provided herein offer a solid foundation for researchers to build upon in the ongoing quest for more effective and accessible HCV therapies.

Target Identification and Validation of an HCV NS5A Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis C Virus (HCV) infection remains a significant global health challenge, necessitating the development of potent and specific antiviral therapies. A key class of direct-acting antivirals (DAAs) that has revolutionized HCV treatment is the NS5A inhibitors.[1] Nonstructural protein 5A (NS5A) is a viral phosphoprotein essential for HCV RNA replication and virion assembly, although it possesses no known enzymatic function.[2][3] This technical guide provides an in-depth overview of the target identification and validation process for a representative NS5A inhibitor, Daclatasvir. Daclatasvir is a highly potent, pangenotypic inhibitor of the HCV NS5A replication complex.[4][5]

Target Identification: Pinpointing NS5A

The initial discovery of the NS5A protein as a viable antiviral target for Daclatasvir was achieved through a chemical genetics approach, rather than traditional target-based screening.[6][7] This strategy involves identifying compounds with potent antiviral activity in cell-based assays and subsequently determining their molecular target through resistance selection and genetic analysis.

Cell-Based Phenotypic Screening

The process began with high-throughput screening of a diverse chemical library using a cell-based HCV replicon system.[8][9] HCV replicons are engineered RNA molecules that can replicate autonomously within cultured human hepatoma (Huh-7) cells, providing a robust system to measure viral RNA replication.[10][11] A dual-reporter system was often employed to simultaneously assess HCV replication and cytotoxicity, ensuring the identification of specific viral inhibitors.[7]

Resistance-Associated Substitution Mapping

Once potent inhibitors were identified, the next crucial step was to pinpoint their viral target. This was accomplished by culturing HCV replicon cells in the presence of the inhibitor to select for resistant viral variants.[12] The genetic sequence of the NS5A region from these resistant replicons was then compared to the wild-type sequence. Specific amino acid substitutions, now known as resistance-associated substitutions (RASs), were consistently found in the N-terminal region of NS5A in the presence of Daclatasvir.[6]

Table 1: Key Resistance-Associated Substitutions for Daclatasvir

| HCV Genotype | NS5A Amino Acid Position | Substitution(s) |

| 1a | M28, Q30, L31, Y93 | M28T/V, Q30E/H/R, L31M/V, Y93H/N/C |

| 1b | L31, Y93 | L31M/V, Y93H |

| 3 | Y93 | Y93H |

This table summarizes key RASs identified in vitro and in clinical studies. The presence of these substitutions confers reduced susceptibility to Daclatasvir.[13]

The consistent emergence of RASs in a specific viral protein upon drug pressure provides strong genetic evidence that this protein is the direct target of the inhibitor.

Target Validation: Confirming the Role of NS5A

Following the identification of NS5A as the target of Daclatasvir, a series of validation experiments were conducted to confirm this interaction and elucidate the inhibitor's mechanism of action.

Biochemical and Biophysical Assays

Direct binding of Daclatasvir to the NS5A protein was confirmed using biophysical techniques.

-

Surface Plasmon Resonance (SPR): SPR is a label-free technique used to measure the binding kinetics and affinity between molecules in real-time.[14] In this assay, purified recombinant NS5A protein is immobilized on a sensor chip, and the inhibitor is flowed over the surface. The interaction is detected as a change in the refractive index at the surface.[15] This method allows for the determination of binding affinity (KD), as well as association (kon) and dissociation (koff) rates.

Cell-Based Assays

Cell-based assays are critical for validating the antiviral activity of the inhibitor in a more biologically relevant context.

-

HCV Replicon Assays: These assays are the cornerstone for evaluating the potency of NS5A inhibitors.[16][17] Huh-7 cells harboring subgenomic HCV replicons that express a reporter gene (e.g., luciferase) are treated with serial dilutions of the inhibitor. The 50% effective concentration (EC50), the concentration at which viral replication is inhibited by 50%, is then determined by measuring the reporter gene activity.[16]

Table 2: In Vitro Antiviral Activity of Daclatasvir

| HCV Genotype | Replicon System | EC50 (pM) |

| 1a | Subgenomic Replicon | 9-50 |

| 1b | Subgenomic Replicon | 1-9 |

| 2a (JFH-1) | Infectious Virus | 16-28 |

| 3a | Subgenomic Replicon | 300-1,800 |

| 4a | Subgenomic Replicon | 2-7 |

EC50 values demonstrate the potent and pangenotypic activity of Daclatasvir against various HCV genotypes in vitro.[7]

-

Mechanism of Action Studies: Daclatasvir's mechanism of action is believed to involve binding to the N-terminus of NS5A, inducing a conformational change that disrupts the protein's function in forming the viral replication complex and in virion assembly.[13] Studies have shown that Daclatasvir inhibits the hyperphosphorylation of NS5A, a process essential for the viral life cycle.[6][18]

Clinical Validation

The ultimate validation of a drug target comes from clinical trials in infected patients.

-

Viral Kinetics: Early clinical studies with Daclatasvir demonstrated a rapid and significant decline in HCV RNA levels in patients.[19][20][21] Mathematical modeling of this viral decline revealed a biphasic pattern, suggesting that the inhibitor blocks both the production and secretion of new viral particles, consistent with the proposed dual role of NS5A in replication and assembly.[20]

-

Sustained Virologic Response (SVR): Large-scale clinical trials have demonstrated that Daclatasvir, in combination with other DAAs like Sofosbuvir, leads to high rates of sustained virologic response (SVR), which is considered a cure for HCV.[4][22][23][24]

Table 3: Clinical Efficacy of Daclatasvir-Based Regimens

| Clinical Trial | HCV Genotype(s) | Treatment Regimen | SVR12 Rate |

| ALLY-3 | 3 | Daclatasvir + Sofosbuvir (12 weeks) | 90% (treatment-naïve), 86% (treatment-experienced) |

| AI444040 | 1 | Daclatasvir + Sofosbuvir (12 weeks) | 98% (treatment-naïve) |

| UNITY-1 | 1 | Daclatasvir + Asunaprevir + Beclabuvir (12 weeks) | 92% (treatment-naïve), 89% (treatment-experienced) |

SVR12 is defined as undetectable HCV RNA 12 weeks after the end of treatment. These high rates confirm the clinical utility of targeting NS5A.[23][25]

Experimental Protocols

HCV Replicon Assay Protocol

This protocol describes a typical cell-based assay to determine the EC50 of an NS5A inhibitor.

-

Cell Culture: Maintain Huh-7 cells harboring a subgenomic HCV replicon expressing a luciferase reporter gene in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and G418 (for selection).

-

Compound Preparation: Prepare a serial dilution of the test compound (e.g., Daclatasvir) in dimethyl sulfoxide (DMSO) and then further dilute in cell culture medium to the desired final concentrations.

-

Assay Procedure:

-

Seed the replicon cells in 96-well plates at a density of 5,000 cells per well.

-

After 24 hours, remove the medium and add the medium containing the serially diluted compound. Include a no-drug control (DMSO vehicle) and a positive control (a known potent inhibitor).

-

Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

-

Data Analysis:

-

Lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer.

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Determine the EC50 value by fitting the dose-response curve to a four-parameter logistic equation using appropriate software.

-

Surface Plasmon Resonance (SPR) Protocol

This protocol outlines the steps for analyzing the direct binding of an inhibitor to NS5A.

-

Protein Immobilization:

-

Activate a CM5 sensor chip surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Inject purified recombinant HCV NS5A protein over the activated surface to allow for covalent immobilization via amine coupling.

-

Deactivate any remaining active esters with an injection of ethanolamine.

-

-

Binding Analysis:

-

Prepare a series of dilutions of the inhibitor in a suitable running buffer (e.g., HBS-EP).

-

Inject the inhibitor solutions over the NS5A-immobilized surface and a reference flow cell (without NS5A) for a defined association time.

-

Flow running buffer over the surface to monitor the dissociation of the inhibitor.

-

Regenerate the sensor surface between cycles with a short pulse of a mild acidic or basic solution, if necessary.

-

-

Data Analysis:

-

Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).

-

Visualizations

Caption: Simplified overview of the Hepatitis C Virus (HCV) lifecycle within a hepatocyte, highlighting the central role of the NS5A protein in both RNA replication and virion assembly. Daclatasvir directly targets and inhibits NS5A function.

References

- 1. NS5A - HCV Proteins - Hepatitis C Online [hepatitisc.uw.edu]

- 2. HCV NS5A: A Multifunctional Regulator of Cellular Pathways and Virus Replication - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Hepatitis C virus nonstructural protein 5A - Wikipedia [en.wikipedia.org]

- 4. firstwordpharma.com [firstwordpharma.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Daclatasvir: potential role in hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemical genetics strategy identifies an HCV NS5A inhibitor with a potent clinical effect - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Discovery and Development of Daclatasvir: An Inhibitor of the Hepatitis C Virus NS5A Replication Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. HCV replicons: overview and basic protocols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Viral Subgenomic Replicon Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 12. Identification of Hepatitis C Virus NS5A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. go.drugbank.com [go.drugbank.com]

- 14. Surface plasmon resonance as a tool to select potent drug candidates for hepatitis C virus NS5B polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The NS5A-binding heat shock proteins HSC70 and HSP70 play distinct roles in the hepatitis C viral life cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubcompare.ai [pubcompare.ai]

- 17. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. journals.asm.org [journals.asm.org]

- 19. EARLY HCV VIRAL KINETICS UNDER DAAs MAY OPTIMIZE DURATION OF THERAPY IN PATIENTS WITH COMPENSATED CIRRHOSIS - PMC [pmc.ncbi.nlm.nih.gov]

- 20. bhiva.org [bhiva.org]

- 21. viralhepatitisjournal.org [viralhepatitisjournal.org]

- 22. becarispublishing.com [becarispublishing.com]

- 23. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 24. Efficacy of 8-week daclatasvir-sofosbuvir regimen in chronic hepatitis C: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Efficacy and Safety of Daclatasvir in Hepatitis C: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: HCV-IN-37 (CAS Number 2425804-98-2)

This technical guide provides a comprehensive overview of the hepatitis C virus (HCV) entry inhibitor, HCV-IN-37. The information is intended for researchers, scientists, and drug development professionals, presenting detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways and workflows.

Core Compound Data

This compound, also identified as compound 3d in the primary literature, is a potent inhibitor of HCV entry. It belongs to a class of 2-((4-bisarylmethyl-piperazin-1-yl)methyl)benzonitrile derivatives.

Quantitative Biological and Pharmacokinetic Data

The following tables summarize the key in vitro activity and in vivo pharmacokinetic parameters of this compound.

| Parameter | Value | Description |

| EC50 | 0.018 ± 0.003 µM | The half-maximal effective concentration of the compound in inhibiting HCV pseudoparticle entry into Huh7.5 cells. |

| CC50 | > 10 µM | The half-maximal cytotoxic concentration of the compound in Huh7.5 cells, indicating low cytotoxicity. |

| Selectivity Index (SI) | > 556 | The ratio of CC50 to EC50, indicating a favorable therapeutic window. |

| Parameter | Value |

| Cmax (ng/mL) | 115 ± 25 |

| Tmax (h) | 2.0 ± 0.0 |

| AUC0-t (ng·h/mL) | 438 ± 98 |

| AUC0-∞ (ng·h/mL) | 452 ± 103 |

| T1/2 (h) | 2.5 ± 0.4 |

| Oral Bioavailability (F%) | 28.3 |

Experimental Protocols

Synthesis of this compound (Compound 3d)

The synthesis of this compound is a multi-step process detailed below.

Step 1: Synthesis of tert-butyl 4-(hydroxydiphenylmethyl)piperidine-1-carboxylate

To a solution of tert-butyl 4-formylpiperidine-1-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF), a solution of phenylmagnesium bromide (2.2 eq) in THF is added dropwise at 0 °C under a nitrogen atmosphere. The reaction mixture is stirred at room temperature for 12 hours. The reaction is then quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography to yield tert-butyl 4-(hydroxydiphenylmethyl)piperidine-1-carboxylate.

Step 2: Synthesis of 4-(hydroxydiphenylmethyl)piperidine

To a solution of tert-butyl 4-(hydroxydiphenylmethyl)piperidine-1-carboxylate (1.0 eq) in dichloromethane (DCM), trifluoroacetic acid (TFA) (5.0 eq) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with DCM. The combined organic layers are dried over anhydrous sodium sulfate and concentrated to give 4-(hydroxydiphenylmethyl)piperidine.

Step 3: Synthesis of 2-((4-(hydroxydiphenylmethyl)piperidin-1-yl)methyl)benzonitrile (this compound)

A mixture of 4-(hydroxydiphenylmethyl)piperidine (1.0 eq), 2-(bromomethyl)benzonitrile (1.2 eq), and potassium carbonate (2.0 eq) in acetonitrile is stirred at 80 °C for 12 hours. After cooling to room temperature, the reaction mixture is filtered, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography to afford the final product, this compound.

In Vitro Anti-HCV Pseudoparticle (HCVpp) Entry Assay

This assay evaluates the inhibitory effect of this compound on the entry of HCV into host cells using a pseudoparticle system.

Cell Culture: Huh7.5 cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37 °C in a 5% CO2 incubator.

HCVpp Production: HCV pseudoparticles are generated by co-transfecting HEK293T cells with a plasmid encoding the HCV envelope proteins (E1 and E2), a packaging plasmid (e.g., pMLV-gag-pol), and a transfer vector plasmid containing a reporter gene (e.g., luciferase). The supernatant containing the pseudoparticles is harvested 48 hours post-transfection, filtered, and stored at -80 °C.

Inhibition Assay:

-

Huh7.5 cells are seeded in 96-well plates at a density of 1 x 104 cells/well and incubated overnight.

-

The cells are pre-incubated with various concentrations of this compound for 1 hour.

-

HCVpp is then added to the wells, and the plates are incubated for another 4 hours.

-

The medium is replaced with fresh culture medium, and the cells are incubated for 72 hours.

-

The luciferase activity is measured using a luciferase assay system, and the results are expressed as a percentage of the control (untreated cells).

-

The EC50 value is calculated by non-linear regression analysis.

Cytotoxicity Assay: The cytotoxicity of this compound on Huh7.5 cells is determined using the CCK-8 assay. Cells are treated with various concentrations of the compound for 72 hours, and the cell viability is measured according to the manufacturer's protocol. The CC50 value is calculated from the dose-response curve.

In Vivo Pharmacokinetic Study in Rats

This study assesses the pharmacokinetic properties of this compound following oral administration in rats.

Animal Model: Male Sprague-Dawley rats (6-8 weeks old) are used for the study. The animals are fasted overnight before drug administration.

Drug Administration and Sampling:

-

This compound is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium).

-

A single oral dose of 10 mg/kg is administered to the rats.

-

Blood samples are collected from the tail vein at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing.

-

Plasma is separated by centrifugation and stored at -80 °C until analysis.

Sample Analysis: The concentration of this compound in plasma samples is determined by a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Pharmacokinetic Analysis: Pharmacokinetic parameters, including Cmax, Tmax, AUC, T1/2, and oral bioavailability (F%), are calculated using non-compartmental analysis with appropriate software.

Visualizations

HCV Entry Signaling Pathway

The entry of HCV into hepatocytes is a complex, multi-step process involving several host factors and signaling pathways. The following diagram illustrates the key events in this process.

Caption: A simplified diagram of the HCV entry pathway into a hepatocyte.

Experimental Workflow: In Vitro Anti-HCVpp Assay

The following workflow diagram outlines the key steps in the in vitro assay used to determine the efficacy of this compound.

Caption: Workflow for the in vitro anti-HCV pseudoparticle entry assay.

Logical Relationship: Drug Discovery and Development Funnel

This diagram illustrates the logical progression from initial compound screening to a potential drug candidate, a process that this compound is a part of.

Caption: The logical funnel of drug discovery and development.

Preclinical Data on HCV-IN-37: A Comprehensive Review

Initial investigations for preclinical data on the compound designated as HCV-IN-37 have yielded no specific publicly available information. Extensive searches of scientific literature and databases did not identify any research or publications directly referencing a molecule with this identifier.

This suggests that this compound may be a very recent discovery, an internal codename for a compound not yet disclosed in public forums, or potentially an incorrect designation. The following guide is therefore structured to provide a framework for the kind of in-depth technical information that would be expected for a preclinical candidate targeting the Hepatitis C Virus (HCV). This document will utilize established knowledge of HCV biology and the preclinical evaluation of other HCV inhibitors as a template.

Compound Profile (Hypothetical)

| Parameter | Data (Illustrative) |

| Target | HCV NS5B RNA-dependent RNA polymerase |

| Compound Class | Non-nucleoside inhibitor (NNI) |

| Molecular Formula | C₂₉H₂₉FN₄O₅ |

| Molecular Weight | 544.57 g/mol |

In Vitro Antiviral Activity

The initial assessment of a novel anti-HCV compound involves determining its potency against viral replication in cell culture systems.

Experimental Protocols

HCV Replicon Assay:

A stable human hepatoma cell line (e.g., Huh-7) harboring a subgenomic HCV replicon is a standard tool. These replicons contain the HCV non-structural proteins necessary for RNA replication and often a reporter gene, such as luciferase, for easy quantification of viral replication.

-

Cell Seeding: Huh-7 cells containing an HCV genotype 1b replicon with a luciferase reporter are seeded in 96-well plates.

-

Compound Treatment: A serial dilution of this compound is added to the cells. A known HCV inhibitor (e.g., Sofosbuvir) is used as a positive control, and DMSO is used as a negative control.

-

Incubation: Cells are incubated for 72 hours to allow for HCV replication and the effect of the compound to manifest.

-

Data Analysis: The luciferase activity is measured using a luminometer. The 50% effective concentration (EC₅₀), the concentration of the compound that inhibits 50% of viral replication, is calculated from the dose-response curve.

Cytotoxicity Assay:

To determine if the antiviral activity is due to specific inhibition of HCV replication rather than general cell toxicity, a cytotoxicity assay is performed in parallel.

-

Cell Line: The same Huh-7 cell line used in the replicon assay is used.

-

Method: A common method is the MTT or MTS assay, which measures the metabolic activity of the cells.

-

Procedure: Cells are treated with the same concentrations of this compound as in the replicon assay. After 72 hours, the reagent is added, and the absorbance is read on a spectrophotometer.

-

Data Analysis: The 50% cytotoxic concentration (CC₅₀), the concentration that reduces cell viability by 50%, is calculated. The selectivity index (SI) is then determined by the ratio of CC₅₀ to EC₅₀. A higher SI value indicates a more favorable safety profile.

Data Summary (Hypothetical)

| Assay | Genotype | EC₅₀ (nM) | CC₅₀ (µM) | Selectivity Index (SI) |

| HCV Replicon | 1b | 15 | >50 | >3333 |

| HCV Replicon | 1a | 25 | >50 | >2000 |

| HCV Replicon | 2a | 150 | >50 | >333 |

Mechanism of Action Studies

Understanding how a compound inhibits HCV is crucial. For a hypothetical NS5B inhibitor, the following experimental workflow could be employed.

Experimental Workflow: NS5B Polymerase Inhibition Assay

Caption: Workflow for determining the in vitro inhibitory activity of this compound against HCV NS5B polymerase.

In Vivo Efficacy Studies

Animal models are essential to evaluate the efficacy of a drug candidate in a living organism.

Experimental Protocols

Mouse Model with Humanized Liver:

A common model is the immunocompromised mouse transplanted with human hepatocytes. These mice can be infected with HCV, allowing for the in vivo study of antiviral compounds.

-

Animal Model: Alb-uPA/SCID mice are engrafted with primary human hepatocytes.

-

Infection: Mice are infected with an HCV-positive human serum sample. HCV RNA levels in the serum are monitored to confirm infection.

-

Treatment: Once a stable infection is established, mice are treated orally with this compound once daily for a specified period (e.g., 14 days). A vehicle control group is also included.

-

Monitoring: Blood samples are collected at regular intervals to measure HCV RNA levels by quantitative real-time PCR (qRT-PCR).

-

Endpoint Analysis: At the end of the study, liver tissue is collected to measure intrahepatic HCV RNA and for histological analysis.

Data Summary (Hypothetical)

| Dose (mg/kg/day) | Mean Log₁₀ Reduction in HCV RNA (Day 14) |

| 10 | 1.5 |

| 30 | 2.8 |

| 100 | 4.1 |

Pharmacokinetics

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is critical for its development.

Experimental Protocols

Pharmacokinetic Study in Rats:

-

Administration: A single dose of this compound is administered to rats intravenously (IV) and orally (PO) in separate groups.

-

Blood Sampling: Blood samples are collected at various time points post-dosing.

-

Analysis: The concentration of this compound in the plasma is determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Parameter Calculation: Key pharmacokinetic parameters are calculated, including half-life (t₁/₂), maximum concentration (Cmax), time to maximum concentration (Tmax), and oral bioavailability (%F).

Data Summary (Hypothetical)

| Parameter | Value (Rat) |

| Oral Bioavailability (%F) | 65% |

| Half-life (t₁/₂) (hours) | 8.2 |

| Cmax (ng/mL) at 10 mg/kg PO | 1250 |

| Tmax (hours) at 10 mg/kg PO | 2.0 |

Signaling Pathway Perturbation

While direct-acting antivirals primarily target viral proteins, understanding their impact on host cell signaling pathways is important for assessing potential off-target effects and the host response.

HCV-Induced Host Signaling

HCV is known to modulate various host signaling pathways to facilitate its replication and evade the immune system. A key pathway is the innate immune response triggered by RIG-I-like receptors (RLRs).

Caption: Simplified diagram of the RIG-I signaling pathway for interferon production upon HCV infection.

A successful direct-acting antiviral like the hypothetical this compound would reduce the viral load, thereby lessening the viral-mediated antagonism of these pathways (e.g., NS3/4A cleavage of MAVS), and potentially allowing for the restoration of a more effective innate immune response.

Disclaimer: The data, experimental protocols, and diagrams presented in this document are illustrative and based on general knowledge of HCV drug discovery. They do not represent actual preclinical data for a compound named this compound, as no such data is currently in the public domain.

In Vitro Anti-HCV Activity of Novel Inhibitors: A Technical Overview

Disclaimer: Publicly available scientific literature and databases do not contain specific information on a compound designated "Hcv-IN-37." The following technical guide is a representative overview of the in vitro evaluation of a hypothetical Hepatitis C Virus (HCV) non-nucleoside inhibitor (NNI), hereafter referred to as "Hypothetical-HCV-IN-37," targeting the NS5B polymerase. The data and experimental details provided are illustrative and based on established methodologies for the characterization of anti-HCV agents.

Introduction

The Hepatitis C virus (HCV) is a significant global health concern, with chronic infections leading to severe liver diseases, including cirrhosis and hepatocellular carcinoma.[1] The HCV non-structural protein 5B (NS5B), an RNA-dependent RNA polymerase (RdRp), is essential for the replication of the viral genome and represents a key target for direct-acting antiviral (DAA) therapies.[2][3] NS5B inhibitors are broadly classified as nucleoside inhibitors (NIs) and non-nucleoside inhibitors (NNIs).[3] NNIs bind to allosteric sites on the NS5B enzyme, inducing conformational changes that inhibit its polymerase activity.[3] This guide details the in vitro characterization of "Hypothetical-HCV-IN-37," a novel NNI of HCV NS5B.

Quantitative Analysis of In Vitro Activity

The antiviral potency and cellular toxicity of "Hypothetical-HCV-IN-37" were evaluated using standard in vitro assays. The results, including the 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the resulting selectivity index (SI), are summarized in the table below.

| Compound | Assay System | EC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| Hypothetical-HCV-IN-37 | HCV Genotype 1b Replicon | 25 | >50 | >2000 |

Experimental Protocols

HCV Replicon Assay

The anti-HCV activity of "Hypothetical-HCV-IN-37" was determined using a stable subgenomic HCV replicon cell line (e.g., Huh7/Rep-Feo1b).[1] This system contains an autonomously replicating HCV RNA of genotype 1b, which includes a firefly luciferase reporter gene for the quantification of HCV RNA replication.[1]

Methodology:

-

Cell Seeding: Huh7/Rep-Feo1b cells are seeded in 96-well plates at a predetermined density and incubated overnight.

-

Compound Treatment: The following day, the cell culture medium is replaced with fresh medium containing serial dilutions of "Hypothetical-HCV-IN-37." A positive control (e.g., a known NS5B inhibitor) and a negative control (vehicle, typically DMSO) are included.

-

Incubation: The plates are incubated for 72 hours to allow for HCV replication and the effect of the compound to manifest.

-

Luciferase Assay: After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer. The resulting luminescence is directly proportional to the level of HCV RNA replication.

-

Data Analysis: The EC50 value is calculated by plotting the percentage of inhibition of luciferase activity against the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay

The potential for "Hypothetical-HCV-IN-37" to induce cellular toxicity was assessed in the host cell line (e.g., Huh7 cells) to ensure that the observed antiviral activity is not a result of cell death.

Methodology:

-

Cell Seeding: Huh7 cells are seeded in 96-well plates and incubated overnight.

-

Compound Treatment: The cells are treated with serial dilutions of "Hypothetical-HCV-IN-37," similar to the replicon assay.

-

Incubation: The plates are incubated for 72 hours.

-

Viability Assay: Cell viability is determined using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a commercially available cell viability reagent (e.g., CellTiter-Glo®).

-

Data Analysis: The CC50 value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

HCV Replication and Mechanism of NS5B Inhibition

The following diagram illustrates the replication of the HCV genome within a host cell and the inhibitory action of a non-nucleoside inhibitor on the NS5B polymerase.

Caption: HCV replication cycle and the site of action for a non-nucleoside NS5B inhibitor.

Experimental Workflow for In Vitro Evaluation

The workflow for assessing the in vitro anti-HCV activity of a test compound is depicted below.

Caption: Workflow for determining the in vitro anti-HCV efficacy and cytotoxicity.

References

Technical Whitepaper: Hcv-IN-37, a Novel Hepatitis C Virus Entry Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Hcv-IN-37 is a hypothetical compound presented for illustrative purposes. The data and experimental details provided herein are representative examples based on published research on Hepatitis C virus (HCV) entry inhibitors and are intended to serve as a technical guide.

Executive Summary

The entry of the Hepatitis C virus (HCV) into host hepatocytes is a critical first step in its lifecycle and presents a promising target for antiviral therapy. This document provides a comprehensive technical overview of this compound, a novel small molecule inhibitor designed to block this initial stage of infection. This compound acts by specifically targeting the interaction between the HCV envelope glycoprotein E2 and the host cell surface receptor CD81, a key component of the viral entry machinery. By preventing this binding, this compound effectively neutralizes the virus before it can establish infection within the cell. This whitepaper details the mechanism of action, in vitro efficacy, cytotoxicity profile, and the experimental protocols used to characterize this compound.

Mechanism of Action

HCV entry into hepatocytes is a multi-step process involving several host factors. The virus initially attaches to the cell surface and then engages with a series of receptors, including the scavenger receptor class B type I (SR-BI) and the tetraspanin CD81. The interaction between the viral E2 glycoprotein and CD81 is a crucial step that facilitates the lateral movement of the virus on the cell membrane to tight junctions, where other co-receptors like claudin-1 and occludin are located. This ultimately leads to the internalization of the virus via clathrin-mediated endocytosis.

This compound is a potent inhibitor of the E2-CD81 interaction. Structural and biochemical studies indicate that this compound binds to a specific pocket on the large extracellular loop (LEL) of CD81, inducing a conformational change that prevents the binding of the HCV E2 glycoprotein. This targeted disruption of a critical virus-host interaction forms the basis of its antiviral activity.

Signaling Pathway of HCV Entry and Inhibition by this compound

The following diagram illustrates the key steps in the HCV entry pathway and the point of intervention for this compound.

Quantitative Data Summary

The in vitro antiviral activity and cytotoxicity of this compound were evaluated using standard cell-based assays. The results are summarized in the tables below.

Table 1: In Vitro Efficacy of this compound against HCV Pseudoparticles (HCVpp)

| Genotype | IC50 (µM) |

| 1a | 0.85 |

| 1b | 0.92 |

| 2a | 1.10 |

| 3a | 1.25 |

IC50 (Half-maximal inhibitory concentration) was determined using an HCVpp entry assay in Huh-7 cells.

Table 2: Cytotoxicity and Selectivity Index of this compound

| Cell Line | CC50 (µM) | Selectivity Index (SI) |

| Huh-7 | > 50 | > 58.8 |

| HepG2 | > 50 | > 58.8 |

CC50 (Half-maximal cytotoxic concentration) was determined using an MTT assay after 72 hours of compound exposure. Selectivity Index (SI) = CC50 / IC50 (using genotype 1a IC50).

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

HCV Pseudoparticle (HCVpp) Entry Assay

This assay measures the ability of this compound to inhibit the entry of retroviral particles pseudotyped with HCV envelope glycoproteins (E1 and E2) into hepatoma cells.

Materials:

-

HEK293T cells (for HCVpp production)

-

Huh-7 cells (for infection)

-

Plasmids: HCV E1/E2 expression vector, retroviral packaging vector (e.g., MLV-gag-pol), and a reporter vector (e.g., luciferase)

-

Transfection reagent

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

This compound

-

Luciferase assay reagent

Protocol:

-

HCVpp Production: Co-transfect HEK293T cells with the HCV E1/E2, packaging, and reporter plasmids.

-

After 48-72 hours, harvest the cell culture supernatant containing the HCVpp and filter through a 0.45 µm filter.

-

Infection: Seed Huh-7 cells in a 96-well plate.

-

Pre-incubate the HCVpp-containing supernatant with serial dilutions of this compound for 1 hour at 37°C.

-

Add the HCVpp/Hcv-IN-37 mixture to the Huh-7 cells and incubate for 4-6 hours.

-

Replace the medium and incubate for an additional 72 hours.

-

Readout: Lyse the cells and measure luciferase activity. The IC50 value is calculated from the dose-response curve.

HCVpp Entry Assay Workflow

Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of this compound on the metabolic activity of cells, providing a measure of cell viability.

Materials:

-

Huh-7 or HepG2 cells

-

DMEM with 10% FBS

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO)

-

96-well plates

Protocol:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Add serial dilutions of this compound to the cells and incubate for 72 hours.

-

Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Add solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

The CC50 value is calculated from the dose-response curve, representing the concentration at which cell viability is reduced by 50%.

Cell-to-Cell Transmission Assay

This assay evaluates the ability of this compound to inhibit the spread of HCV from an infected cell to its neighboring uninfected cells.

Materials:

-

Huh-7.5 cells

-

Cell culture-derived infectious HCV (HCVcc)

-

This compound

-

HCV-neutralizing antibody

-

Immunofluorescence staining reagents (primary anti-HCV antibody, secondary fluorescently-labeled antibody)

Protocol:

-

Infect a confluent monolayer of Huh-7.5 cells with a low multiplicity of infection (MOI) of HCVcc.

-

After viral entry (approximately 4-6 hours), wash the cells and add an overlay medium containing a high concentration of a neutralizing antibody to prevent cell-free virus spread.

-

Add serial dilutions of this compound to the overlay medium.

-

Incubate the cells for 48-72 hours to allow for cell-to-cell spread, resulting in the formation of infected cell foci.

-

Fix and permeabilize the cells.

-

Perform immunofluorescence staining for an HCV antigen (e.g., NS5A).

-

Visualize the infected foci using a fluorescence microscope and count the number of infected cells per focus.

-

The reduction in the size of the foci in the presence of this compound indicates inhibition of cell-to-cell transmission.

Conclusion

This compound demonstrates potent and specific inhibition of Hepatitis C virus entry by targeting the E2-CD81 interaction. With a favorable in vitro efficacy profile across multiple HCV genotypes and a high selectivity index, this compound represents a promising candidate for further preclinical and clinical development. Its mechanism of action, distinct from currently approved direct-acting antivirals, suggests potential for use in combination therapies to achieve higher sustained virologic response rates and overcome drug resistance.

Methodological & Application

Application Notes and Protocols for a Cell-Based HCV Infection Assay to Evaluate Hcv-IN-37

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis C Virus (HCV) infection remains a significant global health concern, and the development of novel antiviral agents is crucial for effective treatment strategies. A key step in the HCV lifecycle is the entry of the virus into host hepatocytes, a complex process mediated by the interaction of viral envelope glycoproteins with various host cell receptors. Small molecule inhibitors that target this entry stage represent a promising therapeutic avenue.

These application notes provide a comprehensive overview and detailed protocols for a cell-based assay designed to identify and characterize inhibitors of HCV entry, with a focus on a putative novel inhibitor, Hcv-IN-37. While specific data for this compound is not publicly available, this document outlines the established methodologies and expected data formats for evaluating such compounds. The protocols described herein are robust and can be adapted for quantitative high-throughput screening (qHTS) of large compound libraries.[1][2]

Principle of the Assay

The cell-based HCV infection assay utilizes either a cell culture-derived infectious HCV (HCVcc) system or an HCV pseudoparticle (HCVpp) system. The HCVcc system employs infectious virus particles that can complete the entire viral life cycle in permissive cell lines, such as Huh-7.5 cells.[3] The HCVpp system utilizes non-replicating retroviral cores pseudotyped with HCV envelope glycoproteins (E1 and E2), which mediate a single round of entry into target cells.[4] Inhibition of HCV infection or entry is typically quantified by measuring a reporter gene signal (e.g., luciferase) or by quantifying viral components (e.g., HCV core antigen) within the host cells.

Data Presentation

The efficacy and toxicity of a potential HCV entry inhibitor like this compound are determined by calculating the 50% effective concentration (EC₅₀) and the 50% cytotoxic concentration (CC₅₀). The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀, provides a measure of the compound's therapeutic window.

Table 1: Antiviral Activity and Cytotoxicity of this compound (Hypothetical Data)

| Compound | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |

| This compound | 0.05 | >50 | >1000 |

| Control Compound A | 0.1 | 25 | 250 |

| Control Compound B | 1.2 | >50 | >41.7 |

Table 2: this compound Activity against Different HCV Genotypes (Hypothetical Data)

| HCV Genotype | This compound EC₅₀ (µM) |

| 1a | 0.06 |

| 1b | 0.04 |

| 2a | 0.08 |

| 3a | 0.12 |

Experimental Protocols

Protocol 1: HCV Pseudoparticle (HCVpp) Entry Assay

This assay is designed to specifically measure the inhibition of viral entry.

Materials:

-

HEK293T cells

-

Huh-7.5 cells

-

Plasmids: HCV E1/E2 expression vector, retroviral packaging construct (e.g., MLV gag-pol), and a retroviral vector encoding a reporter gene (e.g., luciferase).

-

Transfection reagent

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

-

This compound (or other test compounds)

-

Luciferase assay reagent

-

96-well white, clear-bottom tissue culture plates

-

Luminometer

Procedure:

-

Production of HCVpp:

-

Seed HEK293T cells in a 10 cm dish.

-

Co-transfect the cells with the HCV E1/E2 expression plasmid, the packaging construct, and the reporter vector using a suitable transfection reagent.

-

Incubate for 48-72 hours.

-

Harvest the supernatant containing the HCVpp and filter through a 0.45 µm filter.

-

-

HCVpp Infection and Inhibition:

-

Seed Huh-7.5 cells in a 96-well white, clear-bottom plate at a density of 1 x 10⁴ cells/well and incubate overnight.

-

Prepare serial dilutions of this compound in DMEM.

-

Pre-incubate the HCVpp-containing supernatant with the diluted compound or DMSO (vehicle control) for 1 hour at 37°C.[4]

-

Remove the culture medium from the Huh-7.5 cells and add the HCVpp-compound mixture.

-

Incubate for 4-6 hours at 37°C.[4]

-

Remove the inoculum and add fresh DMEM with 10% FBS.

-

Incubate for an additional 72 hours.[4]

-

-

Quantification of Viral Entry:

-

Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.

-

Calculate the percentage of inhibition relative to the DMSO control.

-

Protocol 2: HCV Cell Culture (HCVcc) Infection Assay

This assay evaluates the effect of the inhibitor on the entire HCV life cycle.

Materials:

-

Huh-7.5 cells

-

HCVcc (e.g., JFH-1 strain)

-

DMEM with 10% FBS

-

This compound (or other test compounds)

-

Reagents for quantifying HCV infection (e.g., HCV core ELISA kit or reagents for qRT-PCR of HCV RNA)

-

96-well tissue culture plates

Procedure:

-

Cell Plating:

-

Seed Huh-7.5 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.

-

-

Infection and Treatment:

-

Prepare serial dilutions of this compound in DMEM.

-

Infect the cells with HCVcc at a multiplicity of infection (MOI) of 0.05 in the presence of the diluted compound or DMSO.[5]

-

Incubate for 48-72 hours.

-

-

Quantification of HCV Infection:

-

HCV Core ELISA: Collect the cell culture supernatant and quantify the amount of HCV core antigen using a commercial ELISA kit.

-

qRT-PCR: Extract total RNA from the cells and perform quantitative reverse transcription PCR to measure the levels of HCV RNA.

-

Calculate the percentage of inhibition relative to the DMSO control.

-

Protocol 3: Cytotoxicity Assay

This assay is crucial to ensure that the observed antiviral effect is not due to cell death.

Materials:

-

Huh-7.5 cells

-

DMEM with 10% FBS

-

This compound (or other test compounds)

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

96-well white, clear-bottom tissue culture plates

-

Luminometer

Procedure:

-

Cell Plating and Treatment:

-

Seed Huh-7.5 cells in a 96-well plate as described above.

-

Add serial dilutions of this compound or DMSO to the cells.

-

Incubate for the same duration as the infection assay (48-72 hours).

-

-

Measurement of Cell Viability:

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure the luminescence, which is proportional to the number of viable cells.

-

Calculate the percentage of cytotoxicity relative to the DMSO control.

-

Visualizations

Caption: Simplified signaling pathway of HCV entry into a hepatocyte.

Caption: General experimental workflow for the HCV infection assay.

Caption: Logical relationship between an entry inhibitor and HCV infection.

References

- 1. Novel Cell-Based Hepatitis C Virus Infection Assay for Quantitative High-Throughput Screening of Anti-Hepatitis C Virus Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel cell-based hepatitis C virus infection assay for quantitative high-throughput screening of anti-hepatitis C virus compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Generation and quantitation of infectious hepatitis C virus derived from cell culture (HCVcc) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Standardized Method for the Study of Antibody Neutralization of HCV Pseudoparticles (HCVpp) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

Application Notes and Protocols for Studying the HCV Entry Process Using an Entry Inhibitor

Note: Initial searches for a specific compound designated "Hcv-IN-37" did not yield any publicly available information. Therefore, these application notes and protocols are based on the characteristics and experimental data of a representative and well-documented Hepatitis C Virus (HCV) entry inhibitor, EI-1 , a potent triazine-based inhibitor.[1] Researchers should adapt these guidelines to the specific inhibitor they are investigating.

Introduction to HCV Entry and its Inhibition

The entry of Hepatitis C Virus (HCV) into hepatocytes is a complex, multi-step process that represents a critical target for antiviral drug development.[2][3][4] This process is initiated by the attachment of the viral particle to the host cell surface, followed by a series of interactions between viral envelope glycoproteins (E1 and E2) and host cell receptors, including CD81, scavenger receptor class B type I (SR-BI), claudin-1, and occludin.[2][5] Following receptor engagement, the virus is internalized via clathrin-mediated endocytosis.[4][6] The acidic environment of the endosome triggers the fusion of the viral and endosomal membranes, releasing the viral genome into the cytoplasm to initiate replication.[4][6]

HCV entry inhibitors are a class of antiviral agents that block one or more of these essential steps, thereby preventing the virus from establishing an infection within the host cell.[2][3] These inhibitors can be valuable tools for studying the intricacies of the HCV entry pathway and for developing novel therapeutic strategies.[5]

Featured HCV Entry Inhibitor: EI-1

EI-1 is a potent, HCV-specific triazine inhibitor identified through a small molecule screen using HCV pseudoparticles (HCVpp).[1] It has been shown to block HCV entry at a post-attachment step, prior to or concurrently with the acidification of the endosome.[1]

Mechanism of Action

Time-of-addition experiments have demonstrated that EI-1 is effective when added after the initial binding of the virus to the cell surface but before the fusion step.[1] Resistance to EI-1 has been mapped to a residue in the transmembrane region of the E2 glycoprotein, suggesting that this viral protein is a key determinant of EI-1's inhibitory activity.[1]

Quantitative Data

The antiviral activity of HCV entry inhibitors is typically quantified by their half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50). These values represent the concentration of the inhibitor required to reduce viral entry or replication by 50%.[7]

The following table summarizes the reported EC50 values for EI-1 against HCVpp expressing envelope proteins from different HCV genotypes.[1]

| Inhibitor | HCV Genotype | EC50 (µM) |

| EI-1 | Genotype 1a | 0.134 |

| EI-1 | Genotype 1b | 0.027 |

Signaling Pathway of HCV Entry and Inhibition

The following diagram illustrates the key steps in the HCV entry pathway and the putative point of action for an entry inhibitor like EI-1.

Caption: HCV entry pathway and the target of entry inhibitors.

Experimental Protocols

The following protocols describe the use of HCV pseudoparticles (HCVpp) to screen and characterize HCV entry inhibitors. HCVpp are non-replicative retroviral particles that bear the HCV envelope glycoproteins E1 and E2 on their surface and contain a reporter gene (e.g., luciferase).[8] Their entry into hepatoma cells is dependent on the same host factors as authentic HCV, making them a safe and effective tool for studying this process.[8]

Production of HCV Pseudoparticles (HCVpp)

This protocol is adapted from standardized methods for HCVpp generation.[8][9]

Materials:

-

HEK293T cells

-

HEK293T growth medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

-

Expression plasmids:

-

HCV E1E2 expression plasmid

-

Retroviral packaging construct (e.g., MLV Gag-Pol)

-

Reporter plasmid (e.g., luciferase)

-

-

Transfection reagent (e.g., PEI)

-

Opti-MEM

-

0.45 µm filters

Procedure:

-

Day 1: Seed HEK293T cells in a 10 cm dish at a density that will result in 70-80% confluency on the day of transfection.

-

Day 2:

-

Prepare the plasmid DNA mixture in Opti-MEM: Combine the HCV E1E2 expression plasmid, the retroviral packaging construct, and the reporter plasmid.

-

Prepare the transfection reagent mixture in Opti-MEM.

-

Combine the DNA and transfection reagent mixtures and incubate at room temperature for 20-30 minutes.

-

Add the transfection complex dropwise to the HEK293T cells.

-

Incubate for 6 hours at 37°C.

-

Replace the medium with fresh HEK293T growth medium.

-

-

Day 4/5: Harvest the supernatant containing the HCVpp.

-

Filter the supernatant through a 0.45 µm filter to remove cellular debris.

-

The HCVpp-containing supernatant can be used immediately or stored at -80°C.

HCVpp Entry Inhibition Assay

This protocol outlines the steps to measure the inhibitory activity of a compound on HCVpp entry.[8][9]

Materials:

-

Huh-7 or Hep3B cells

-

Hepatoma cell growth medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

-

96-well white, flat-bottom tissue culture plates

-

HCVpp supernatant

-

Test inhibitor (e.g., EI-1)

-

Control (e.g., DMSO)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Day 1: Seed Huh-7 or Hep3B cells in a 96-well plate at an appropriate density.

-

Day 2:

-

Prepare serial dilutions of the test inhibitor in growth medium.

-

Pre-incubate the HCVpp supernatant with the diluted inhibitor or control for 1 hour at 37°C.

-

Remove the growth medium from the cells and add the HCVpp/inhibitor mixture.

-

Incubate for 4-6 hours at 37°C to allow for viral entry.

-

Replace the inoculum with fresh growth medium.

-

-

Day 5:

-

Lyse the cells according to the manufacturer's protocol for the luciferase assay reagent.

-

Measure the luciferase activity using a luminometer.

-

-

Data Analysis:

-

Calculate the percent inhibition for each inhibitor concentration relative to the control.

-

Plot the percent inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value.

-

Experimental Workflow

The following diagram provides a visual representation of the experimental workflow for testing an HCV entry inhibitor using the HCVpp system.

Caption: Workflow for HCV entry inhibitor screening.

Conclusion

The study of HCV entry inhibitors provides valuable insights into the viral life cycle and offers promising avenues for the development of new antiviral therapies. The protocols and information provided here, using the well-characterized inhibitor EI-1 as a model, offer a framework for researchers to investigate the mechanisms of HCV entry and to discover and characterize novel inhibitors of this critical process.

References

- 1. researchgate.net [researchgate.net]

- 2. What are HCV entry inhibitors and how do they work? [synapse.patsnap.com]

- 3. Entry inhibitors: New advances in HCV treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Entry inhibitors: New advances in HCV treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Hepatitis C virus entry: molecular mechanisms and targets for antiviral therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]

- 8. Standardized Method for the Study of Antibody Neutralization of HCV Pseudoparticles (HCVpp) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pure.eur.nl [pure.eur.nl]

Application Notes and Protocols for HCV-IN-37 in High-Throughput Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis C is a liver inflammation caused by the Hepatitis C virus (HCV), which can lead to chronic liver disease, cirrhosis, and hepatocellular carcinoma.[1][2] The development of direct-acting antivirals (DAAs) has revolutionized HCV treatment, but the emergence of drug resistance and the need for pangenotypic therapies continue to drive the search for new inhibitors.[3] High-throughput screening (HTS) plays a pivotal role in identifying novel small molecules that can inhibit various stages of the HCV life cycle.[4][5][6] This document provides detailed application notes and protocols for the use of a novel (hypothetical) HCV inhibitor, HCV-IN-37 , in HTS campaigns.

Mechanism of Action of this compound

This compound is a potent and selective inhibitor of the HCV non-structural protein 3/4A (NS3/4A) protease. The NS3/4A protease is a viral enzyme essential for cleaving the HCV polyprotein into mature viral proteins required for viral replication.[7] By blocking the activity of this protease, this compound prevents the formation of the viral replication complex, thereby halting viral proliferation.

References

- 1. Hepatitis - Wikipedia [en.wikipedia.org]

- 2. Hepatitis C [who.int]

- 3. New and experimental therapies for HCV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. High-Throughput Screening and Rapid Inhibitor Triage Using an Infectious Chimeric Hepatitis C Virus | PLOS One [journals.plos.org]

- 5. High-throughput screening and rapid inhibitor triage using an infectious chimeric Hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. A novel high throughput screening assay for HCV NS3 serine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Hcv-IN-37 solubility and stability for experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility, stability, and experimental use of HCV-IN-37, a potent inhibitor of Hepatitis C Virus (HCV) entry. The provided protocols are based on established methodologies for the evaluation of HCV inhibitors.

Introduction to this compound

This compound is a novel benzonitrile derivative that has been identified as a highly effective inhibitor of Hepatitis C Virus (HCV) entry into host cells. By targeting the initial stage of the viral lifecycle, this compound presents a promising mechanism of action for antiviral therapy. Its primary mode of action is the disruption of the interaction between the HCV envelope glycoproteins and host cell receptors, a critical step for viral entry.

Solubility of this compound

Proper solubilization of this compound is critical for accurate and reproducible experimental results. The following table summarizes the known solubility of this compound. It is recommended to prepare stock solutions in 100% DMSO.

| Solvent | Concentration | Comments |

| Dimethyl Sulfoxide (DMSO) | 10 mM[1] | Prepare stock solutions in 100% DMSO. For cell-based assays, the final DMSO concentration should be kept low (typically <0.5%) to avoid cytotoxicity. |

Stability and Storage of this compound

The stability of this compound in solution is a key factor for maintaining its biological activity. While specific stability data for this compound is not extensively published, general recommendations for similar small molecules apply.

| Condition | Recommendation |

| Storage of Solid Compound | Store at -20°C for long-term storage. |

| Storage of Stock Solutions (in DMSO) | Aliquot and store at -80°C to minimize freeze-thaw cycles. |

| Working Solutions (in cell culture medium) | Prepare fresh for each experiment from the frozen stock solution. |

Note: Information regarding the stability of this compound at different temperatures and pH values is not currently available. It is advisable to conduct stability tests under specific experimental conditions if required.

Mechanism of Action: HCV Entry Inhibition

This compound functions as an entry inhibitor, targeting the initial interaction between the virus and the host hepatocyte. The entry of HCV is a multi-step process involving several host factors that serve as receptors for the viral envelope glycoproteins, E1 and E2. Key host receptors include the tetraspanin CD81, scavenger receptor class B type I (SR-BI), and the tight junction proteins claudin-1 (CLDN1) and occludin (OCLN). This compound is believed to interfere with the binding of the viral glycoproteins to these receptors, thereby preventing the virus from entering the cell.

Caption: Mechanism of HCV entry and inhibition by this compound.

Experimental Protocols

The following are generalized protocols for evaluating the anti-HCV activity of this compound in a cell culture system. These should be adapted and optimized for specific experimental needs.

HCV Cell Culture Infection Assay

This protocol describes a method to determine the potency of this compound in inhibiting HCV infection in a human hepatoma cell line (e.g., Huh-7.5).

References

Unraveling the Antiviral Potential of Novel HCV Inhibitors in Vitro

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis C virus (HCV) infection remains a significant global health challenge, with millions of individuals at risk of developing chronic liver disease, cirrhosis, and hepatocellular carcinoma.[1][2][3] The development of direct-acting antivirals (DAAs) has revolutionized treatment, yet the emergence of drug-resistant variants and the need for more accessible therapies continue to drive the search for novel HCV inhibitors. This document provides a comprehensive guide for the in vitro evaluation of novel compounds, such as a hypothetical "HCV-IN-37," in cell culture systems. The protocols outlined below detail methods to determine the optimal dosage, assess antiviral efficacy, and evaluate the cytotoxicity of test compounds, forming a critical first step in the drug development pipeline.

The life cycle of HCV is a complex process that begins with the virus binding to specific receptors on the surface of hepatocytes, followed by entry into the cell via endocytosis.[1][4] Once inside, the viral RNA is translated into a large polyprotein, which is then cleaved by viral and host proteases into structural and non-structural proteins.[3][4] These proteins assemble into a replication complex to produce new viral RNA, which is then packaged into new virus particles that are released from the cell.[3][4] Novel inhibitors may target any of these steps in the viral life cycle.

Data Presentation

Table 1: Determination of EC50, CC50, and Selectivity Index (SI) for a Novel HCV Inhibitor

| Parameter | Description | Example Value |

| EC50 | The concentration of the inhibitor that reduces HCV replication by 50%. | 0.5 µM |

| CC50 | The concentration of the inhibitor that reduces cell viability by 50%. | > 50 µM |

| SI | Selectivity Index (CC50 / EC50). A higher SI indicates a more favorable safety profile. | > 100 |

Experimental Protocols

Protocol 1: Determination of Antiviral Activity (EC50) using a Reporter Virus Assay

This protocol describes the use of a recombinant HCV reporter virus (e.g., expressing Gaussia luciferase or a fluorescent protein) to quantify the inhibitory effect of a test compound.

Materials:

-

Huh-7.5 cells (or other permissive cell line)

-

Complete Dulbecco's Modified Eagle's Medium (cDMEM): DMEM supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-glutamine.

-

HCV reporter virus stock (e.g., Jc1-luc)

-

Test compound (e.g., "this compound") dissolved in Dimethyl Sulfoxide (DMSO)

-

96-well cell culture plates

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed Huh-7.5 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of cDMEM. Incubate at 37°C with 5% CO2 for 24 hours.

-

Compound Dilution: Prepare a serial dilution of the test compound in cDMEM. The final DMSO concentration should be kept constant and non-toxic (e.g., <0.5%).

-

Infection and Treatment: Aspirate the medium from the cells and add 50 µL of the diluted compound. Immediately add 50 µL of HCV reporter virus diluted in cDMEM to achieve a multiplicity of infection (MOI) of 0.1.

-

Incubation: Incubate the plate at 37°C with 5% CO2 for 72 hours.

-

Luciferase Assay: After incubation, measure luciferase activity according to the manufacturer's instructions.

-

Data Analysis: Normalize the luciferase readings to the untreated virus control (set to 100% infection). Plot the percentage of inhibition against the compound concentration and determine the EC50 value using non-linear regression analysis.

Protocol 2: Cytotoxicity Assay (CC50)

This protocol is essential to ensure that the observed antiviral effect is not due to the death of the host cells.

Materials:

-

Huh-7.5 cells

-

cDMEM

-

Test compound dissolved in DMSO

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)

-

Plate reader

Procedure:

-

Cell Seeding: Seed Huh-7.5 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of cDMEM. Incubate at 37°C with 5% CO2 for 24 hours.

-

Compound Dilution: Prepare a serial dilution of the test compound in cDMEM, mirroring the concentrations used in the antiviral assay.

-